molecular formula C₁₀H₉N₃O₂ B1147426 1-Benzylideneaminohydantoin CAS No. 2827-57-8

1-Benzylideneaminohydantoin

Cat. No. B1147426
CAS RN: 2827-57-8
M. Wt: 203.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1-Benzylideneaminohydantoin derivatives, particularly those with a 5-benzylidene group, involves simple and efficient methodologies. For instance, a study described the parallel solution-phase synthesis of a library of 5-benzylidene hydantoins, which were evaluated for their antiproliferative activity on the human lung adenocarcinoma A549 cell line (Zuliani et al., 2009). This process involves various substituents at positions 1, 3, and 5 on the hydantoin nucleus to explore different biological activities.

Molecular Structure Analysis

The molecular structure of 1-Benzylideneaminohydantoin derivatives has been elucidated through various spectroscopic techniques, including NMR and IR. For example, the synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines and the structural reporting of three examples and two intermediates highlight the diverse hydrogen-bonding patterns and supramolecular assemblies ranging from finite aggregates to three-dimensional frameworks (Vicentes et al., 2023).

Chemical Reactions and Properties

1-Benzylideneaminohydantoin derivatives participate in various chemical reactions, leading to a broad range of potential biological activities. For instance, the reaction with organic azides forms diverse classes of push-pull triazenes and triazene salts, exploring the scope of the heterocyclic core and substituents (Jishkariani et al., 2013).

Physical Properties Analysis

The physical properties of 1-Benzylideneaminohydantoin derivatives, such as solubility, melting point, and crystal structure, are crucial for their potential applications. These properties are determined by the molecular structure and substituents present in the derivatives. The versatile synthesis of certain derivatives, including their crystal forms and the supramolecular assemblies they form, provides insights into their physical properties (Vicentes et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for understanding the potential applications of 1-Benzylideneaminohydantoin derivatives. For example, certain derivatives have been shown to inhibit EGFR autophosphorylation and induce DNA damage in A549 cells, suggesting a dual mechanism of action shared by these compounds (Zuliani et al., 2009).

Scientific Research Applications

  • Antipsychotic Agents : N-aryl-N'-benzylpiperazines, containing hydantoin functionalities, have shown potential as antipsychotic agents due to their affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors. Certain structures with hydantoin, including one involving attachment to N1, displayed good biological activity in antipsychotic tests (Reitz et al., 1995).

  • Antiproliferative Activity on Lung Cancer : 5-Benzylidene hydantoins have been identified as a new class of EGFR inhibitors. A library of these compounds was synthesized and tested for antiproliferative activity on the human lung adenocarcinoma A549 cell line. Compounds with a 5-benzylidene group and a lipophilic substituent at position 1 showed significant inhibition of cell proliferation (Zuliani et al., 2009).

  • Antiviral and Antitumoral Activity : Hydantoin derivatives of L- and D-amino acids have been synthesized and evaluated for their cytostatic and antiviral activities. Certain derivatives showed selective inhibitory effects against specific viruses and tumor cell lines (Rajić et al., 2006).

  • Anti-Tumor Mechanisms in Colon Cancer : Novel 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives have shown significant anti-tumor potential in human colon cancer cell lines. These compounds exhibited dose- and time-dependent anti-proliferative and pro-apoptotic activities, suggesting their potential use in chemotherapies (Obradović et al., 2019).

  • Chemiluminescent ELISA for Nitrofurantoin Metabolite Detection : A chemiluminescent enzyme-linked immunosorbent assay (ELISA) was developed for detecting 1-amino-hydantoin, a metabolite of nitrofurantoin, in fish and honey. This assay could be used for high-throughput monitoring of this metabolite in various food types (Wang et al., 2014).

  • Antimycobacterial Activity : Compounds synthesized from benzylideneamino derivatives showed antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential development as antitubercular agents (Salve et al., 2017).

  • Mechanism of Action in Lung Cancer : The compound 5-benzylidene-hydantoin UPR1024, designed to interact at the ATP-binding site of EGFR, displayed antiproliferative and proapoptotic effects in lung cancer cell lines. This dual mechanism of action suggests its potential as a basis for drugs targeting lung cancer (Cavazzoni et al., 2008).

Safety and Hazards

Specific safety and hazard information for 1-Benzylideneaminohydantoin was not found in the search results. For detailed safety data, it is recommended to refer to its Material Safety Data Sheet (MSDS) from a reliable source .

properties

IUPAC Name

1-[(E)-benzylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9-7-13(10(15)12-9)11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVLAELZNUZRPV-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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